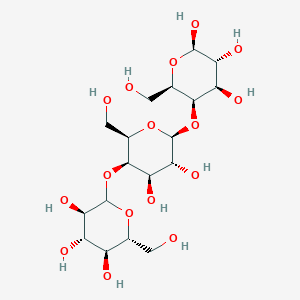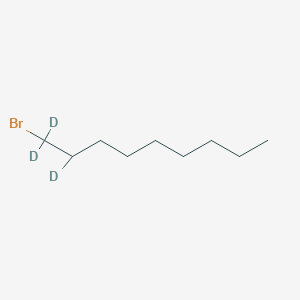
3-(trifluoroMethyl)-4,5,6,7-tetrahydro-1H-indazol-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(trifluoroMethyl)-4,5,6,7-tetrahydro-1H-indazol-4-carboxylic acid is a compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The trifluoromethyl group in this compound enhances its lipophilicity and metabolic stability, making it a valuable molecule in pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine derivative with a ketone under acidic conditions . The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, can also be employed to introduce the trifluoromethyl group efficiently .
Chemical Reactions Analysis
Types of Reactions
3-(trifluoroMethyl)-4,5,6,7-tetrahydro-1H-indazol-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(trifluoroMethyl)-4,5,6,7-tetrahydro-1H-indazol-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral, anticancer, and anti-inflammatory agent.
Industry: Used in the development of agrochemicals and materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(trifluoroMethyl)-4,5,6,7-tetrahydro-1H-indazol-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This can lead to the inhibition of key pathways involved in disease progression, such as the PI3K/Akt pathway in cancer .
Comparison with Similar Compounds
Similar Compounds
- 4-(trifluoroMethyl)nicotinic acid
- 3-trifluoromethyl-1,2,4-triazoles
- α-Trifluoromethyl amines
Uniqueness
3-(trifluoroMethyl)-4,5,6,7-tetrahydro-1H-indazol-4-carboxylic acid is unique due to its indazole core structure combined with the trifluoromethyl group. This combination imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, which are advantageous in drug development .
Properties
CAS No. |
1338247-23-6 |
|---|---|
Molecular Formula |
C9H9F3N2O2 |
Molecular Weight |
234.1751696 |
Synonyms |
3-(trifluoroMethyl)-4,5,6,7-tetrahydro-1H-indazol-4-carboxylic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Thiaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B1142559.png)
![8-tert-butyl-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B1142560.png)
![8,9-Dihydro-spiro[7H-cyclopenta[f]quinazoline-7,2'-[1,3]dithiolane]-1,3(2H,4H)-dione](/img/structure/B1142561.png)
![7,8,9,10-Tetrahydro-benzo[f]quinazoline-1,3(2H,4H)-dione](/img/structure/B1142562.png)
![2,4-dioxo-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1142564.png)
![5,6,7,8-Tetrahydro-5-methyl-[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1142565.png)


![4-Chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1142572.png)
